molecular formula C15H16N2O B11792115 (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol

Katalognummer: B11792115
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: KFHGGEPHQIGXQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol is a compound that features a unique structure combining an indoline moiety with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of indoline derivatives with pyridine aldehydes under acidic or basic conditions, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the indoline or pyridine rings .

Wissenschaftliche Forschungsanwendungen

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C15H16N2O

Molekulargewicht

240.30 g/mol

IUPAC-Name

[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]methanol

InChI

InChI=1S/C15H16N2O/c1-11-8-15(16-9-13(11)10-18)17-7-6-12-4-2-3-5-14(12)17/h2-5,8-9,18H,6-7,10H2,1H3

InChI-Schlüssel

KFHGGEPHQIGXQK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1CO)N2CCC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.